3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-17-14-8-13(2-3-15(14)22-16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIZPNYAVCZTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CSC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, including the formation of the benzo[d]oxazole core, the introduction of the sulfonyl group, and the attachment of the thiophene and pyrrolidine rings. Common synthetic routes may include:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Thiophene and Pyrrolidine Rings: These rings can be introduced through nucleophilic substitution reactions or cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate thiophene and pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzo[d]Oxazol-2(3H)-one (BLD Pharm Ltd., 2023)
- Substituents : A boronate ester at position 4.
- Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry, whereas the sulfonyl-pyrrolidine-thiophene group in the target compound is more suited for pharmacological interactions .
- Molecular Weight : 275.12 g/mol (vs. ~420 g/mol for the target compound).
6-Bromo-3-Methylbenzo[d]Oxazol-2(3H)-one (CAS 162045-54-7)
- Substituents : Bromine at position 5.
- Key Differences: Bromine’s electron-withdrawing effects are less pronounced than sulfonyl groups. The absence of a heterocyclic sidechain limits its interaction with biological targets compared to the target compound .
7-Aminobenzo[d]Oxazol-2(3H)-one (CAS 13451-79-1)
- Substituents: Amino group at position 6.
- Key Differences: The amino group increases hydrophilicity and basicity, contrasting with the sulfonyl group’s acidity and polarity in the target compound .
Thiophene-Containing Analogues
Thiophene-Pyrazole Derivatives (Molecules, 2012)
- Examples: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and analogues.
- Key Differences: These compounds feature thiophene rings with amino/cyano substituents, prioritizing planar aromatic interactions. The target compound’s thiophene-pyrrolidine-sulfonyl system enables three-dimensional binding and enhanced solubility .
Benzo[d]Thiazol-2(3H)-one Derivatives
3-Ethyl-6-((4-Methoxyphenyl)(o-Tolyl)Methyl)Benzo[d]Thiazol-2(3H)-one (SI, Organic & Biomolecular Chemistry)
- Core Structure : Thiazolone instead of oxazolone.
- Key Differences : The sulfur atom in thiazolone increases lipophilicity and alters electronic distribution compared to the oxygen in oxazolone. The bulky (4-methoxyphenyl)(o-tolyl)methyl group contrasts with the target’s sulfonyl-pyrrolidine-thiophene, suggesting divergent pharmacological profiles .
Structural and Functional Analysis Table
Research Implications
- Sulfonyl vs. Boronate : The target’s sulfonyl group enhances solubility and target binding compared to boronate esters, which are primarily synthetic intermediates .
- Thiophene-Pyrrolidine Synergy : The combination of thiophene’s aromaticity and pyrrolidine’s flexibility may improve pharmacokinetics relative to simpler thiophene derivatives .
- Oxazolone vs.
Biological Activity
The compound 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a novel synthetic derivative with potential pharmacological applications. Its unique structure combines elements that suggest various biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound through a review of existing literature, including synthesis methods, biological assays, and case studies.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A benzo[d]oxazole core.
- A pyrrolidinyl group substituted with a thiophene ring.
- A sulfonyl linkage which may enhance its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzo[d]oxazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| 3-Methyl-5-(sulfonyl)benzo[d]oxazole | Breast Cancer | Induces apoptosis via mitochondrial pathway |
| 5-Thiophenyl derivatives | Lung Cancer | Inhibits proliferation through cell cycle regulation |
Neuropharmacological Effects
The incorporation of the pyrrolidine and thiophene moieties suggests potential neuropharmacological effects. Compounds similar to this structure have been reported to act as:
- CCK2 receptor antagonists , which are promising in treating anxiety disorders.
- Antidepressants , showing modulation of neurotransmitter systems.
Case Studies
-
Study on Anticancer Activity :
A recent in vitro study evaluated the cytotoxic effects of this compound against human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. -
Neuropharmacological Assessment :
Another investigation focused on the compound's effects on anxiety-related behaviors in rodent models. The results demonstrated that administration of the compound led to a reduction in anxiety-like behaviors in the elevated plus maze test, suggesting its potential as an anxiolytic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Modulation : The interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including sulfonylation and heterocyclic ring formation. Key strategies include:
- Reaction Optimization : Use continuous flow reactors for precise control of temperature and reagent stoichiometry, particularly during the sulfonylation step .
- Purification : Employ recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound from byproducts .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions and reduce side products .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
A combination of analytical methods is required:
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | DMSO-d₆, 400 MHz, δ 7.2–8.1 (aromatic) |
| HPLC-MS | Assess purity (>95%) and molecular weight verification | C18 column, acetonitrile/water gradient |
| FT-IR | Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) | KBr pellet, 400–4000 cm⁻¹ range |
| Elemental Analysis | Validate empirical formula (C, H, N, S content) | Combustion analysis ±0.3% deviation |
Referenced in studies on analogous benzoxazole derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in antimicrobial assays?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in the pyrrolidine-thiophene moiety and sulfonyl group. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Bioactivity Assays : Use microdilution broth assays (MIC values) and time-kill kinetics to evaluate potency. Cross-reference with cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic properties with activity trends .
Advanced: How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration in cell culture) to minimize variability .
- Purity Validation : Re-test compounds with conflicting results using HPLC-MS to confirm absence of impurities (>99% purity) .
- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., β-lactamase) with whole-cell efficacy studies to confirm target engagement .
Basic: What are common side reactions during the sulfonylation step, and how can they be mitigated?
Methodological Answer:
- Side Reactions : Over-sulfonylation or decomposition due to excess sulfonyl chloride.
- Mitigation :
- Use stoichiometric control (1:1 molar ratio of benzoxazole precursor to sulfonylating agent).
- Add bases (e.g., pyridine) to neutralize HCl byproducts and prevent acid-catalyzed degradation .
Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the thiophene ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Basic: Which solvents and catalysts are optimal for key coupling reactions in synthesis?
Methodological Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency. For cyclization steps, use toluene under reflux .
- Catalysts : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values) .
- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding indicates limited bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
